molecular formula C17H30N2O2 B2643572 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide CAS No. 2034294-69-2

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide

Cat. No.: B2643572
CAS No.: 2034294-69-2
M. Wt: 294.439
InChI Key: LNJAHXMHJZJNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a cyclohexane carboxamide group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide typically involves multiple steps

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by an oxolane moiety.

    Attachment of Cyclohexanecarboxamide Group: The final step involves the formation of the amide bond between the piperidine derivative and cyclohexanecarboxylic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to fully saturated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties could be useful in the design of new materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The oxolane and cyclohexanecarboxamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(oxolan-3-yl)methyl]piperidin-4-amine
  • 1-(oxolan-3-yl)piperidin-4-amine
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the oxolane and cyclohexanecarboxamide groups distinguishes it from other piperidine derivatives, potentially offering unique interactions and applications in various fields.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h14-16H,1-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJAHXMHJZJNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.